

# 2,2-Dimethylpiperidin-4-ol hydrochloride molecular weight

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## Compound of Interest

**Compound Name:** 2,2-Dimethylpiperidin-4-ol hydrochloride

**Cat. No.:** B1398428

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An In-Depth Technical Guide to **2,2-Dimethylpiperidin-4-ol Hydrochloride**: Properties, Synthesis, and Characterization

## Abstract

This technical guide provides a comprehensive overview of **2,2-Dimethylpiperidin-4-ol hydrochloride** (CAS No: 1420671-18-6), a valuable heterocyclic building block in modern medicinal chemistry. The primary focus of this document is the elucidation of its molecular weight and core physicochemical properties. Furthermore, this guide details a robust, field-proven protocol for its synthesis via the reduction of the corresponding ketone, outlines a self-validating analytical workflow for structural confirmation and purity assessment, and discusses its applications in drug discovery. This paper is intended for researchers, chemists, and drug development professionals who utilize piperidine scaffolds in the design of novel therapeutic agents.

## Introduction to the 2,2-Dimethylpiperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.<sup>[1][2]</sup> Its saturated, six-membered structure allows for a defined three-dimensional conformation, which is crucial for precise interactions with biological targets such as enzymes and receptors.<sup>[1][3]</sup> The introduction of substituents, such as the gem-dimethyl group at the C2 position in 2,2-Dimethylpiperidin-4-ol, imparts specific steric and electronic properties. This particular substitution can influence the compound's pKa,

lipophilicity, and metabolic stability, making it a desirable fragment for drug design.<sup>[4]</sup> This guide focuses specifically on the hydrochloride salt of the 4-hydroxy derivative, a stable, crystalline solid that serves as a key intermediate in the synthesis of more complex molecules.<sup>[5]</sup>

## Physicochemical Properties and Molecular Weight Determination

Accurate knowledge of a compound's physicochemical properties is fundamental to its application in synthesis and drug development.

### Molecular Formula and Weight Calculation

The precise molecular weight is a critical parameter, essential for reaction stoichiometry, analytical characterization, and registration of the chemical entity. The calculation is broken down below.

- Free Base (2,2-Dimethylpiperidin-4-ol):
  - Formula: C<sub>7</sub>H<sub>15</sub>NO<sup>[6]</sup>
  - Calculation:
    - Carbon (C): 7 x 12.011 u = 84.077 u
    - Hydrogen (H): 15 x 1.008 u = 15.120 u
    - Nitrogen (N): 1 x 14.007 u = 14.007 u
    - Oxygen (O): 1 x 15.999 u = 15.999 u
  - Total Molecular Weight: 129.20 g/mol <sup>[5][7]</sup>
- Hydrochloride Salt (**2,2-Dimethylpiperidin-4-ol hydrochloride**):
  - Formula: C<sub>7</sub>H<sub>16</sub>CINO<sup>[8]</sup>
  - Calculation: This is the sum of the free base and one molecule of hydrogen chloride (HCl).

- Free Base: 129.200 u
- Hydrogen Chloride (HCl): 1.008 u (H) + 35.453 u (Cl) = 36.461 u
- Total Molecular Weight: 165.66 g/mol [8]

This data is summarized in the table below for quick reference.

Property	Free Base	Hydrochloride Salt
Chemical Name	2,2-Dimethylpiperidin-4-ol	2,2-Dimethylpiperidin-4-ol hydrochloride
CAS Number	937681-12-4[6]	1420671-18-6[8]
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO[7]	C <sub>7</sub> H <sub>16</sub> CINO[8]
Molecular Weight	129.20 g/mol [7]	165.66 g/mol [8]

## Other Key Properties

The following table lists additional known properties, which are crucial for experimental design, including solvent selection and purification strategies.

Property	Value	Source
Appearance	Solid	
Storage Temperature	2–8 °C, under inert gas	[5]
Solubility	Soluble in water, methanol, ethanol	General knowledge for amine hydrochlorides
Melting Point (Free Base)	78 °C	[5]

## Synthesis and Purification Protocol

The most direct and common laboratory-scale synthesis of **2,2-Dimethylpiperidin-4-ol hydrochloride** is the chemical reduction of its corresponding ketone precursor, 2,2-Dimethylpiperidin-4-one hydrochloride.

## Causality of Experimental Choices

- Starting Material: 2,2-Dimethylpiperidin-4-one hydrochloride (CAS: 1303968-37-7) is used as it is a commercially available and stable solid.[9][10]
- Reducing Agent: Sodium borohydride ( $\text{NaBH}_4$ ) is the reagent of choice. It is a mild and selective reducing agent, highly effective for the reduction of ketones to alcohols. Its key advantage is its tolerance of protic solvents like ethanol or methanol, which are excellent solvents for the starting material. More powerful and less selective reagents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) are unnecessary and would require anhydrous conditions, complicating the procedure.
- Solvent: Methanol is an ideal solvent as it readily dissolves both the starting amine salt and the  $\text{NaBH}_4$  reagent, allowing the reaction to proceed in a homogeneous phase for optimal efficiency.
- Workup: The reaction is quenched with an acidic solution (e.g., dilute HCl) to neutralize excess borohydride and hydrolyze borate-ester intermediates. Subsequent basification with NaOH is necessary to deprotonate the product amine (if isolation of the free base is desired) before extraction. For direct isolation of the hydrochloride salt, careful solvent removal and recrystallization are employed.

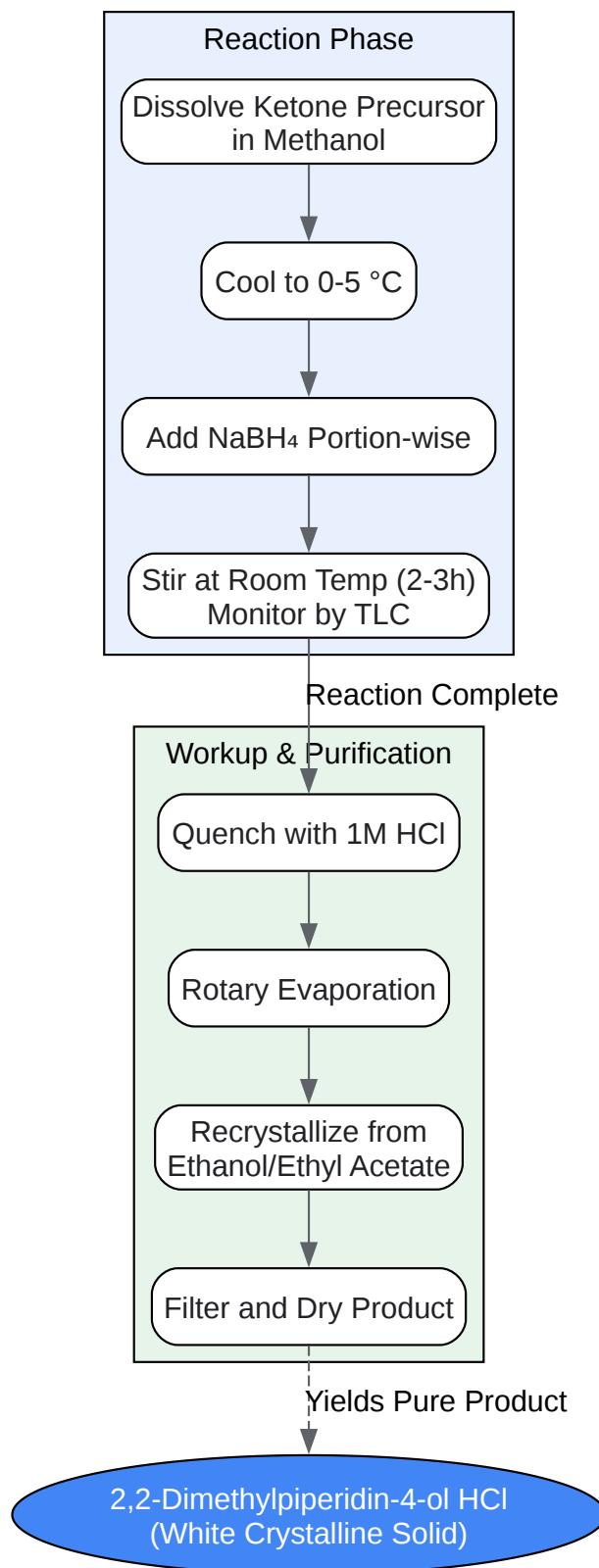
## Step-by-Step Synthesis Protocol

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,2-Dimethylpiperidin-4-one hydrochloride (1.0 eq). Dissolve it in anhydrous methanol (approx. 10 mL per gram of starting material).
- Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of the reducing agent and to minimize potential side reactions.
- Reagent Addition: Slowly add sodium borohydride ( $\text{NaBH}_4$ , 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Progress can be monitored by Thin Layer

Chromatography (TLC) until the starting material is fully consumed.

- Quenching: Cool the mixture back to 0 °C and slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH<sub>4</sub>. Vigorous hydrogen gas evolution will be observed. Continue adding acid until the solution is acidic (pH ~2).
- Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
- Purification (Recrystallization): The resulting crude solid is purified by recrystallization. A common solvent system for this purpose is ethanol/ethyl acetate or isopropanol.[\[11\]](#) Dissolve the crude product in a minimal amount of hot ethanol and add ethyl acetate until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
- Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of 2,2-Dimethylpiperidin-4-ol HCl.

# Analytical Characterization: A Self-Validating System

To ensure scientific integrity, the identity and purity of the synthesized compound must be confirmed unequivocally. A combination of spectroscopic and chromatographic methods provides a self-validating system where each technique corroborates the findings of the others.

## Spectroscopic Confirmation

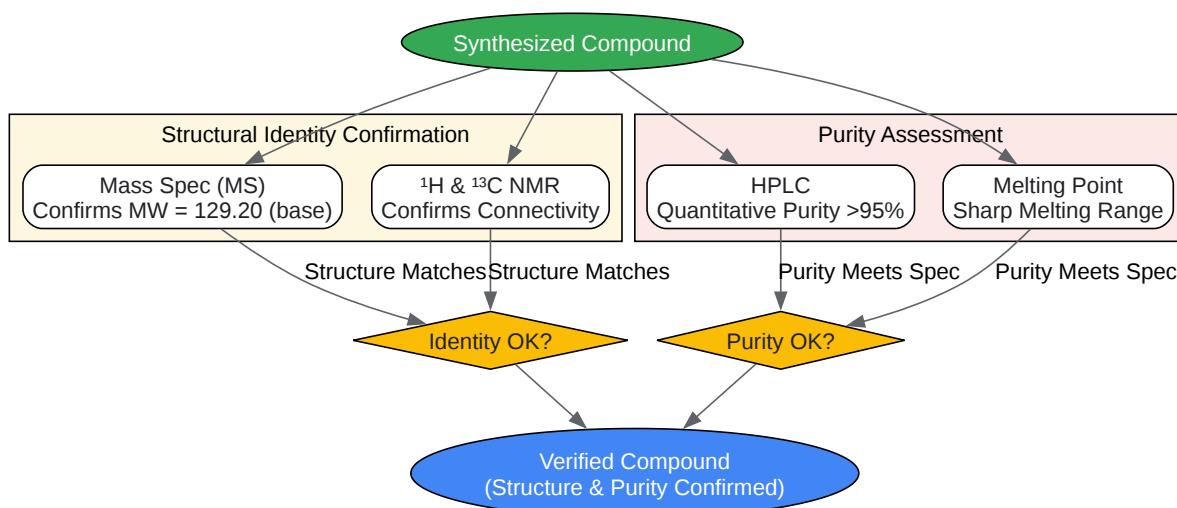
- Mass Spectrometry (MS): This is the most direct method to confirm the molecular weight. Using Electrospray Ionization (ESI) in positive mode, the analysis should reveal a prominent peak corresponding to the protonated free base  $[M+H]^+$ .
  - Expected  $m/z$ :  $129.20$  (free base  $M$ ) +  $1.008$  ( $H^+$ ) =  $130.21$
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1H$  and  $^{13}C$  NMR provide a detailed fingerprint of the molecular structure.
  - $^1H$  NMR: The proton spectrum will confirm the presence of all non-exchangeable protons. Key expected signals include:
    - Two singlets for the non-equivalent gem-dimethyl protons.
    - A multiplet for the CH-OH proton at the C4 position.
    - Distinct multiplets for the axial and equatorial protons on the piperidine ring.
    - A broad singlet for the N-H proton (which may exchange with  $D_2O$ ).
  - $^{13}C$  NMR: The carbon spectrum will show the number of unique carbon atoms. For  $C_7H_{15}NO$ , seven distinct signals are expected, confirming the molecular backbone.

## Purity Assessment

- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a final compound. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, with an area percentage greater than 95% (or as per the required specification).

- Melting Point: A sharp, well-defined melting point range for the recrystallized product indicates high purity. Impurities typically broaden the melting range and depress the melting point.

## Analytical Validation Logic



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Caption: Logic diagram for the self-validating analytical workflow.

## Applications in Research and Drug Development

**2,2-Dimethylpiperidin-4-ol hydrochloride** serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The piperidine core is a key feature in drugs targeting a wide array of conditions.[3][12]

- Scaffold for Complex Synthesis: The hydroxyl group at the C4 position provides a reactive handle for further chemical modification, such as etherification, esterification, or substitution, allowing for the creation of diverse chemical libraries for screening.

- **Neurological Disorders:** Substituted piperidines are central to many drugs that act on the central nervous system (CNS).<sup>[9]</sup> The specific stereochemistry and substitution pattern enabled by this building block can be used to design ligands for specific receptors or ion channels.
- **Antimicrobial Agents:** The free base, 2,2-Dimethylpiperidin-4-ol, has been identified as a key intermediate in the synthesis of derivatives with potent antimycobacterial activities, highlighting its potential in developing new treatments for tuberculosis.<sup>[5]</sup>

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related piperidine hydrochlorides and precursors should be used as a guide.<sup>[13][14]</sup>

- **Hazards:** Piperidine derivatives should be handled as potentially hazardous. They may cause skin, eye, and respiratory irritation.<sup>[15]</sup> Some are classified as acutely toxic if swallowed.<sup>[14]</sup>
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.<sup>[16]</sup>
- **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.<sup>[5]</sup> For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.<sup>[5]</sup>
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**2,2-Dimethylpiperidin-4-ol hydrochloride** is a chemical building block of significant value to the pharmaceutical and chemical research communities. A precise understanding of its molecular weight (165.66 g/mol) and other physicochemical properties is the foundation for its effective use. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and validation, ensuring the high quality required for drug discovery applications. Its utility as a precursor to novel therapeutic agents, particularly in the

fields of neurological disorders and infectious diseases, underscores the continued importance of substituted piperidine scaffolds in modern medicine.

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